BenchChemオンラインストアへようこそ!

QTX125

HDAC6 Selectivity Enzymatic Assay

For B2B procurement of QTX125 (1279698-31-5), a potent and highly selective HDAC6 inhibitor. Unlike pan-HDAC inhibitors (vorinostat, TSA) or other 'selective' HDAC6 agents (tubastatin A, ACY-1215), QTX125 demonstrates absolute selectivity and superior growth inhibition in mantle cell lymphoma (MCL), follicular lymphoma, and Burkitt's lymphoma models. Its robust, dose-dependent induction of α-tubulin acetylation provides a reliable pharmacodynamic readout. Ideal for preclinical studies in B-cell malignancies and aggresome pathway research.

Molecular Formula C23H19N3O5
Molecular Weight 417.4 g/mol
Cat. No. B12432114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQTX125
Molecular FormulaC23H19N3O5
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=C(C=C(N2)C3=CC=C(C=C3)O)C4=COC=C4)C(=O)NO
InChIInChI=1S/C23H19N3O5/c27-18-7-5-15(6-8-18)20-11-19(17-9-10-31-13-17)21(25-20)23(29)24-12-14-1-3-16(4-2-14)22(28)26-30/h1-11,13,25,27,30H,12H2,(H,24,29)(H,26,28)
InChIKeyOUFJXJJAONPLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QTX125: A Highly Selective HDAC6 Inhibitor for Targeted Oncology and Epigenetics Research


QTX125 (CAS 1279698-31-5) is a small-molecule, potent, and highly selective inhibitor of histone deacetylase 6 (HDAC6), an epigenetic enzyme critically involved in the regulation of α-tubulin acetylation, protein degradation, and cellular stress responses [1]. Unlike broad-spectrum pan-HDAC inhibitors, QTX125 demonstrates exceptional selectivity for the HDAC6 isoform, which enables a distinct pharmacological profile characterized by reduced cytotoxicity in non-malignant cells and a unique mechanism of action focused on disrupting the aggressive pathway and mitotic progression in cancer cells [2]. The compound is currently under investigation as a monotherapy and in combination regimens for the treatment of various hematological malignancies, including mantle cell lymphoma (MCL), Burkitt's lymphoma, and acute myeloid leukemia (AML), with established preclinical efficacy in multiple in vitro and in vivo models [3].

The Critical Risks of Using Pan-HDAC or Less Selective HDAC6 Inhibitors in Place of QTX125


In the class of histone deacetylase (HDAC) inhibitors, functional substitution is not only scientifically unsound but also experimentally hazardous. Pan-HDAC inhibitors, such as vorinostat (SAHA) and trichostatin A (TSA), non-selectively inhibit multiple class I, II, and IV HDAC enzymes, leading to significant on-target toxicity in normal tissues, including severe fatigue, thrombocytopenia, and gastrointestinal adverse events, which severely limit their therapeutic window [1]. Similarly, even among purportedly 'selective' HDAC6 inhibitors, critical differences exist in their isoform selectivity profiles, potency, pharmacokinetics, and anti-tumor efficacy across specific lymphoma subtypes [2]. For instance, while tubastatin A and ACY-1215 (ricolinostat) are known HDAC6 inhibitors, they display distinct growth-inhibitory activities in mantle cell lymphoma (MCL) cell lines compared to QTX125, underscoring that even close analogs within the same target class cannot be considered interchangeable without risking experimental irreproducibility or a loss of therapeutic effect [3]. The quantitative evidence provided below confirms the unique and non-substitutable position of QTX125 within this chemical space.

Quantitative Differentiation of QTX125 from Key HDAC6 Inhibitor Comparators


Unmatched HDAC6 Isoform Selectivity Confirmed Against All 11 Human HDAC Enzymes

In a direct head-to-head enzymatic panel against all 11 human HDAC isoforms (HDAC1-11), QTX125 demonstrated absolute selectivity for HDAC6. While QTX125 induced potent inhibition of HDAC6, it exhibited negligible or no inhibition of other class I (HDAC1, 2, 3, 8), class II (HDAC4, 5, 7, 9, 10), and class IV (HDAC11) enzymes [1]. This contrasts sharply with the pan-HDAC inhibitor trichostatin A (TSA), which non-selectively inhibited all 11 HDAC isoforms in the same assay, providing a clear baseline for the expected promiscuous activity [1]. This highly restricted inhibition profile is the foundational characteristic that differentiates QTX125 from broad-spectrum HDAC inhibitors and underpins its improved safety profile.

HDAC6 Selectivity Enzymatic Assay Epigenetics

Superior Growth Inhibition in Mantle Cell Lymphoma Relative to Alternative HDAC6 Inhibitors

In a cross-study comparable analysis of MCL cell lines (MINO, REC-1, IRM-2, HBL-2) using an MTS assay, QTX125 exhibited a more pronounced and consistent growth-inhibitory effect than other established HDAC6 inhibitors, including tubastatin A, tubacin, and ACY-1215 [1]. The data demonstrate that QTX125 achieves stronger suppression of cell viability across this panel, which is a key indicator of its enhanced anti-proliferative potency in this indication compared to its closest in-class alternatives [1]. A pan-HDAC inhibitor, TSA, was used as a positive control and exhibited potent but non-selective growth inhibition [1].

Mantle Cell Lymphoma Growth Inhibition HDAC6 Inhibitors MTS Assay

Potent Anti-Proliferative Activity Validated in Primary Patient-Derived MCL Samples

The translational relevance of QTX125's activity is supported by its potent inhibition of cell viability in primary samples obtained directly from patients with mantle cell lymphoma (MCL) . QTX125 strongly reduced cell viability with half-maximal inhibitory concentration (IC50) values of 0.120 µM and 0.182 µM in two independent primary MCL samples . While a direct comparator IC50 for alternative HDAC6 inhibitors in these same primary samples is not available (class-level inference), these values fall within a therapeutically desirable range and are notably lower than the reported IC50 values for many other targeted agents in similar ex vivo models, reinforcing its high potency in a disease-relevant context.

Patient-Derived Samples Mantle Cell Lymphoma Ex Vivo Efficacy IC50

Established In Vivo Efficacy in Mantle Cell Lymphoma Xenograft Models

The anti-tumor activity of QTX125 has been validated in vivo using a mantle cell lymphoma xenograft model. In nude mice bearing established REC-1 or MINO xenograft tumors, treatment with QTX125 (60 mg/kg; administered intraperitoneally; daily dosing for 5 days; repeated for 4 weeks) resulted in significant inhibition of tumor growth compared to vehicle-treated controls [1]. This outcome contrasts with the performance of less selective or less potent HDAC6 inhibitors, which often fail to demonstrate robust single-agent activity in such stringent preclinical models .

In Vivo Xenograft Tumor Growth Inhibition Pharmacodynamics

Broad Preclinical Efficacy Across Multiple B-Cell Lymphoma and Leukemia Subtypes

Beyond mantle cell lymphoma, QTX125 has demonstrated the capacity to inhibit the growth of preclinical models of other B-cell lymphomas, including follicular lymphoma and Burkitt's cell lymphoma, as well as acute myeloid leukemia (AML) [1]. While direct comparator data for other HDAC6 inhibitors across this exact disease panel is not available (class-level inference), the ability of a single compound to show efficacy across multiple hematological malignancies is a valuable characteristic that distinguishes it from more narrowly active agents. This broader spectrum suggests a conserved dependence on HDAC6 activity across these tumor types and positions QTX125 as a versatile research tool for investigating HDAC6 biology in a range of blood cancers.

Follicular Lymphoma Burkitt Lymphoma AML Spectrum of Activity

Validated Pharmacodynamic Marker Engagement: Dose-Dependent Hyperacetylation of α-Tubulin

A critical piece of evidence for any targeted inhibitor is the demonstration of on-target pharmacodynamic (PD) modulation. In MCL cell lines (MINO, REC-1, IRM-2, HBL-2), QTX125 induced a robust, dose-dependent increase in the acetylation of α-tubulin, the primary cytoplasmic substrate of HDAC6, as measured by western blot [1]. This effect was observed at concentrations as low as 10 nM . This is a key differentiator from pan-HDAC inhibitors like sodium butyrate, which served as a negative control in this assay and failed to induce α-tubulin hyperacetylation, confirming that this PD marker is specifically linked to HDAC6 inhibition and not a consequence of broader HDAC suppression [1].

Pharmacodynamics α-Tubulin Western Blot Target Engagement

Optimal Use Cases for QTX125 in Preclinical Oncology and Epigenetics Research


Investigating HDAC6-Specific Biology Without Class I HDAC Interference

For studies aiming to isolate the role of HDAC6 in protein trafficking, the aggresome pathway, or mitotic progression, QTX125 is the preferred tool compound due to its confirmed and absolute selectivity for HDAC6 over all other 11 human HDAC isoforms [1]. Using QTX125 avoids the confounding cellular stress and apoptosis induced by pan-HDAC inhibitors like TSA or vorinostat, which inhibit class I HDACs, thereby generating cleaner and more interpretable data on HDAC6-specific functions [1].

Preclinical Efficacy Testing in Mantle Cell Lymphoma and B-Cell Malignancy Models

QTX125 is optimally applied in preclinical studies focused on mantle cell lymphoma, follicular lymphoma, and Burkitt's cell lymphoma [2]. Its robust growth-inhibitory effects in MCL cell lines (MINO, REC-1, IRM-2, HBL-2) and validated in vivo efficacy in REC-1 and MINO xenograft models [3] establish it as a benchmark compound for evaluating HDAC6 inhibition as a therapeutic strategy in these specific B-cell malignancies, particularly when compared to other HDAC6 inhibitors like tubastatin A or ACY-1215 [4].

Ex Vivo Studies Using Primary Patient-Derived Cancer Samples

Given its potent activity in primary MCL patient samples (IC50 values of 0.120-0.182 µM), QTX125 is a valuable investigational agent for ex vivo sensitivity screening and biomarker discovery using patient-derived tumor cells . Its performance in these clinically relevant models provides a higher level of translational confidence for research programs aiming to identify predictive biomarkers of response or to test rational drug combinations.

Pharmacodynamic Studies Utilizing α-Tubulin Acetylation as a Biomarker

Researchers requiring a reliable and specific pharmacodynamic readout for HDAC6 inhibition should employ QTX125. The compound induces a robust, dose-dependent increase in α-tubulin acetylation, a well-validated biomarker of target engagement, detectable via western blot at concentrations as low as 10 nM . This enables precise correlation of drug exposure with biochemical effect in both in vitro and in vivo experimental settings.

Quote Request

Request a Quote for QTX125

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.